Ethyl 1-(3-bromophenyl)-4-((4-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-[(4-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O6/c1-2-29-20(26)19-17(30-12-13-6-8-15(9-7-13)24(27)28)11-18(25)23(22-19)16-5-3-4-14(21)10-16/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWAYSGUOQQJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(3-bromophenyl)-4-((4-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. With a unique bicyclic structure, this compound features various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and data.
Chemical Structure and Properties
The compound's molecular formula is CHBrNO, and it has a molecular weight of approximately 447.26 g/mol. The presence of the bromophenyl and nitrobenzyl moieties suggests potential interactions with biological targets, which are crucial for its activity.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Dihydropyridazine |
| Functional Groups | Bromophenyl, Nitrobenzyl, Carboxylate |
| Molecular Weight | 447.26 g/mol |
Pharmacological Properties
Research indicates that compounds with similar structures exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation.
Case Studies
- Antimicrobial Activity :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the presence of electron-withdrawing groups, which enhance activity compared to those with electron-donating groups. This relationship is critical for designing more effective derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Similar dihydropyridine structure | Antimicrobial |
| Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate | Quinoline core | Anticancer |
| Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine | Hydroxy group addition | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
